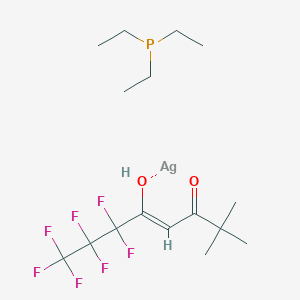

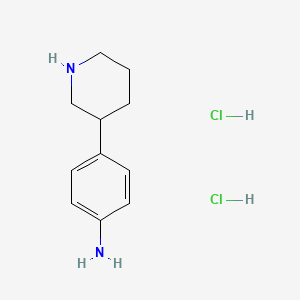

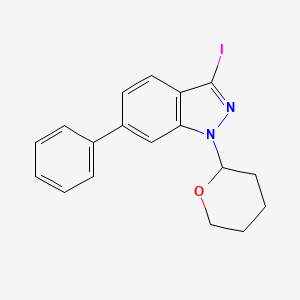

3-bromo-5-ethyl-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

1,2,4-Triazoles can be synthesized through a variety of methods. One common method involves the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis

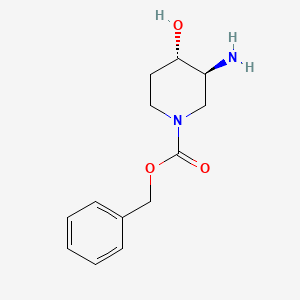

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific structure of “3-bromo-5-ethyl-1H-1,2,4-triazole” would include a bromine atom attached to the third position of the ring and an ethyl group attached to the fifth position.Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands for transition metals to create coordination complexes . They can also accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, “3-bromo-1H-1,2,4-triazole” has a molecular weight of 147.96, a predicted boiling point of 295.4±23.0 °C, and a predicted density of 2.102±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

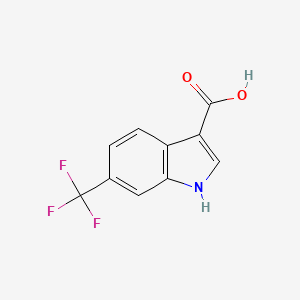

The compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

Anticancer Agents

1,2,4-triazole derivatives, including “3-bromo-5-ethyl-1H-1,2,4-triazole”, have shown promising results as anticancer agents . Some of these derivatives have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 .

Organic Synthesis

1,2,3-triazoles, though absent in nature, have found broad applications in organic synthesis . They are used in the synthesis of various organic compounds due to their ability to form hydrogen bonds with different targets .

Drug Discovery

The 1,2,4-triazole motif, including “3-bromo-5-ethyl-1H-1,2,4-triazole”, is present in more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . For example, ribavirin, an antiviral medication used to treat various viral diseases, contains this motif .

Synthesis of Schiff Bases

“3-bromo-5-ethyl-1H-1,2,4-triazole” can be used in the synthesis of Schiff bases . These bases have demonstrated potential in various therapeutic areas such as analgesic, antimicrobial, anti-inflammatory, and antidepressant .

Polymer Chemistry

1,2,3-triazoles are used in polymer chemistry . They are incorporated into polymers to improve their properties and functionalities .

Mecanismo De Acción

Target of Action

It’s worth noting that triazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which suggests that 3-bromo-5-ethyl-1H-1,2,4-triazole may also interact with various biological targets.

Mode of Action

Triazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-bromo-5-ethyl-1H-1,2,4-triazole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with triazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with triazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

The future research directions for 1,2,4-triazoles could involve exploring their potential uses in medicinal chemistry, given their ability to bind with various enzymes and receptors . Additionally, their role as ligands for transition metals and as catalysts for ester synthesis could be further investigated .

Propiedades

IUPAC Name |

3-bromo-5-ethyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNGIWHDLFYCGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672485 |

Source

|

| Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15777-58-9 |

Source

|

| Record name | 5-Bromo-3-ethyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-ethyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)